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Executive Summary
TMP195 is a potent and selective small molecule inhibitor of class IIa histone deacetylases

(HDACs), which has emerged as a critical tool in immunology research. By specifically

targeting HDAC4, HDAC5, HDAC7, and HDAC9, TMP195 modulates the innate and adaptive

immune systems, primarily by reprogramming myeloid cells, particularly macrophages. This

document provides an in-depth technical guide on the core aspects of TMP195, including its

mechanism of action, effects on immune cells, and its application in preclinical immunology and

oncology research. It consolidates key quantitative data, details essential experimental

protocols, and provides visual representations of its signaling pathways and experimental

workflows to aid researchers in designing and interpreting studies involving this compound.

Introduction to TMP195
TMP195 is a first-in-class, selective class IIa HDAC inhibitor.[1] Unlike pan-HDAC inhibitors,

which target a broad range of HDAC isoforms and are often associated with toxicity, TMP195's

selectivity for class IIa HDACs offers a more targeted approach to modulating gene expression

in specific cell types.[2] Class IIa HDACs have limited deacetylase activity themselves but

function as transcriptional corepressors. Their inhibition by TMP195 leads to changes in gene

expression that are highly relevant to immune cell function.[2] Research has demonstrated that

monocytes and macrophages are particularly sensitive to TMP195, while lymphocytes show

minimal transcriptional responses.[2] This myeloid-biased activity makes TMP195 a valuable
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tool for investigating the role of macrophages and other myeloid cells in various disease

contexts, most notably in cancer.

Mechanism of Action
TMP195 exerts its effects by binding to the active site of class IIa HDACs, thereby preventing

them from forming and functioning within transcriptional repressor complexes. This leads to an

increase in histone acetylation at specific gene promoters, resulting in a more open chromatin

structure and altered gene expression.[3] A key consequence of this in macrophages is a

phenotypic shift from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) state.[4][5] This

reprogramming is associated with enhanced phagocytosis, antigen presentation, and the

production of pro-inflammatory cytokines.[6][7]

Quantitative Data Summary
The following tables summarize the key quantitative parameters of TMP195 based on

published literature.

Table 1: In Vitro Inhibitory Activity of TMP195

Target K_i_ (nM) IC_50_ (nM)

HDAC4 59[4][8] 111[2][4]

HDAC5 60[4][8] 106[2][4]

HDAC7 26[4][8] 46[4]

HDAC9 15[4][8] 9[2]

Class I/IIb HDACs >10,000[2] >10,000[2]

Table 2: In Vivo Experimental Parameters
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Animal Model Cancer Type
TMP195
Dosage

Administration
Route

Key Findings

MMTV-PyMT[7] Breast Cancer 50 mg/kg/day[5]
Intraperitoneal

(IP)[5]

Reduced tumor

burden and

pulmonary

metastases.[9]

Colitis-

Associated

Cancer (CAC)

Colorectal

Cancer
50 mg/kg/day[3]

Intraperitoneal

(IP)[3]

Significantly

reduced tumor

burden.[3]

MC38

Transplanted

Tumor

Colorectal

Cancer
50 mg/kg/day[1]

Intraperitoneal

(IP)[1]

Reduced tumor

weight and

volume.[1]

Table 3: Effects of TMP195 on Immune Cell Populations and Cytokines

Cell/Cytokine Effect Quantitative Change

M1 Macrophages

(F4/80+CD86+)
Increased infiltration

38.26% to 74.02% in MC38

tumors[3]

Total Macrophages (F4/80+) Decreased proportion
47.64% to 34.11% in MC38

tumors[3]

Cytotoxic T Lymphocytes

(CD8+)
Increased activation

Increased granzyme B+

cells[7]

Serum IL-1β, IL-6, IL-12, TNFα Increased levels
Significantly higher than

control in CAC mice[3]

CCL2 (in vitro) Decreased secretion

Blocked accumulation in

monocyte-derived macrophage

cultures[4]

CCL1 (in vitro) Increased secretion

Significantly increased in

monocyte-derived macrophage

cultures[4]
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Signaling Pathways and Experimental Workflows
TMP195-Mediated Macrophage Polarization Signaling
Pathway
TMP195 promotes the M1 polarization of macrophages, in part, through the activation of the

MAPK and NF-κB signaling pathways. Inhibition of class IIa HDACs leads to increased

phosphorylation of p38 MAPK, JNK, and the p65 subunit of NF-κB, driving the expression of

pro-inflammatory genes.

TMP195 signaling in macrophage M1 polarization.

In Vivo Experimental Workflow for a Murine Breast
Cancer Model
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of

TMP195 in a preclinical mouse model of breast cancer, such as the MMTV-PyMT model.
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Model Setup

Treatment Phase

Endpoint Analysis

MMTV-PyMT Mice
(Spontaneous Tumors)

Tumor Development
(Palpable Tumors)

Randomization into
Treatment Groups

TMP195 (50 mg/kg/day, IP) Vehicle (DMSO, IP)

Tumor Growth Monitoring
(Calipers)

Euthanasia & Tissue Collection
(Tumors, Lungs, Spleen)

At study endpoint

Tumor Weight & Volume Measurement Lung Metastasis Quantification
(Histology)

Immune Cell Profiling
(Flow Cytometry)

Cytokine Analysis
(ELISA)

Click to download full resolution via product page

In vivo experimental workflow for TMP195 efficacy testing.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b611408?utm_src=pdf-body-img
https://www.benchchem.com/product/b611408?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
In Vitro Macrophage Polarization
Objective: To assess the effect of TMP195 on the polarization of bone marrow-derived

macrophages (BMDMs).

Materials:

Bone marrow cells from C57BL/6 mice

DMEM with 10% FBS, penicillin/streptomycin

Recombinant mouse M-CSF

Recombinant mouse IFN-γ

Lipopolysaccharide (LPS)

TMP195 (dissolved in DMSO)

6-well tissue culture plates

Protocol:

Isolate bone marrow from the femurs and tibias of mice.

Culture bone marrow cells in DMEM supplemented with 10% FBS and 20% L929 cell-

conditioned medium (as a source of M-CSF) or 20 ng/mL recombinant M-CSF for 7 days to

differentiate into BMDMs.

On day 7, harvest the BMDMs and re-plate at a density of 1 x 10^6 cells/well in a 6-well

plate.

To induce M1 polarization, treat the cells with 100 ng/mL LPS and 20 ng/mL IFN-γ in the

presence or absence of TMP195 (e.g., 40 µM) or vehicle control (DMSO) for 24-48 hours.[3]

Harvest the cells for analysis of M1 markers (e.g., CD86) by flow cytometry or collect the

supernatant for cytokine analysis by ELISA.
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Flow Cytometry Analysis of Tumor-Infiltrating
Macrophages
Objective: To quantify the proportion of M1-like tumor-associated macrophages (TAMs) in

tumors from TMP195-treated mice.

Materials:

Freshly excised tumors

Collagenase IV, DNase I

RPMI 1640 medium

70 µm cell strainers

Red blood cell lysis buffer

FACS buffer (PBS with 2% FBS)

Fc block (anti-CD16/32)

Fluorochrome-conjugated antibodies: anti-CD45, anti-CD11b, anti-F4/80, anti-CD86.

Flow cytometer

Protocol:

Mince the tumor tissue and digest in RPMI containing collagenase IV and DNase I for 1-2

hours at 37°C with agitation.

Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

Lyse red blood cells using a lysis buffer.

Wash the cells with FACS buffer and count them.
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Resuspend the cells in FACS buffer and block Fc receptors with Fc block for 10-15 minutes

on ice.

Add the antibody cocktail (anti-CD45, anti-CD11b, anti-F4/80, anti-CD86) and incubate for

30 minutes on ice in the dark.

Wash the cells twice with FACS buffer.

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

Gate on live, single cells, then on CD45+ leukocytes. From the CD45+ population, gate on

CD11b+ myeloid cells, and then on F4/80+ macrophages. Finally, quantify the percentage of

CD86+ cells within the F4/80+ population to identify M1-like TAMs.

Western Blot for MAPK and NF-κB Signaling
Objective: To detect the phosphorylation of p38 MAPK, JNK, and NF-κB p65 in macrophages

treated with TMP195.

Materials:

BMDMs treated as described in section 5.1.

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and electrophoresis apparatus

PVDF membrane and transfer apparatus

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-

NF-κB p65, anti-NF-κB p65, anti-β-actin.

HRP-conjugated secondary antibodies

Chemiluminescent substrate
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Protocol:

Lyse the treated BMDMs with ice-cold RIPA buffer.

Determine the protein concentration of the lysates using a BCA assay.

Denature equal amounts of protein by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for

1 hour at room temperature.

Wash the membrane again with TBST.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantify the band intensities and normalize the phosphorylated protein levels to the total

protein levels.

Conclusion
TMP195 is a powerful research tool for dissecting the role of class IIa HDACs in the immune

system. Its selective effect on myeloid cells, particularly its ability to repolarize macrophages

towards an anti-tumoral phenotype, has significant implications for cancer immunology and the

development of novel immunotherapies. The data and protocols presented in this guide provide

a solid foundation for researchers to effectively utilize TMP195 in their studies and contribute to

a deeper understanding of its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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